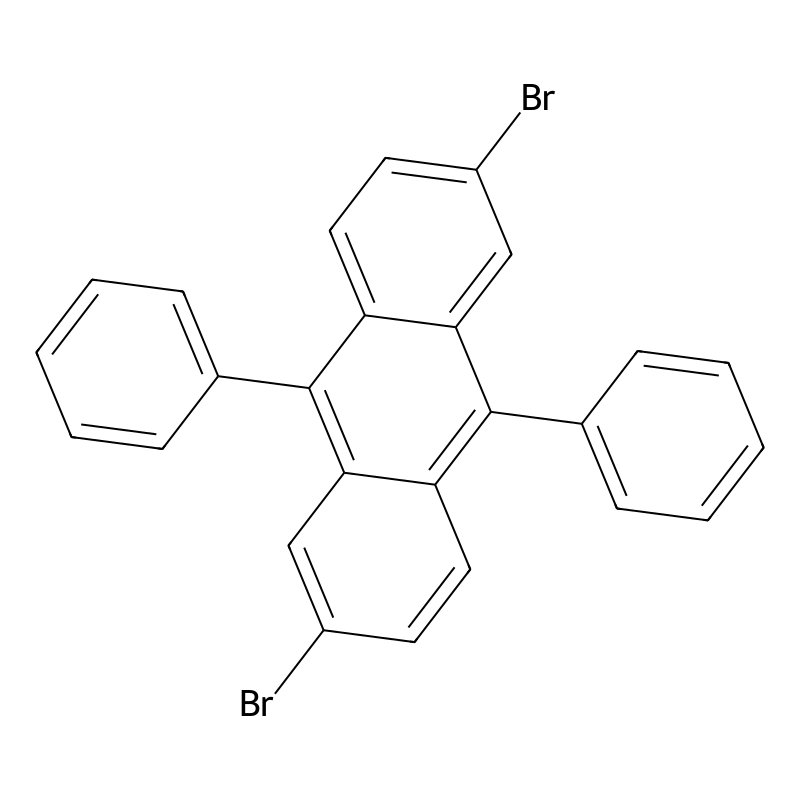

2,6-Dibromo-9,10-diphenylanthracene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Luminescence Tuning

Scientific Field: Materials Chemistry

Summary of the Application: 2,6-Dibromo-9,10-diphenylanthracene is used in the field of luminescence tuning, specifically in the development of solvent-free multicolour-emitting soft materials.

Methods of Application or Experimental Procedures: An alkylated 2,6-dibromo-9,10-diphenylanthracene liquid was used as a case study.

Results or Outcomes: The resulting liquids emitted different colours spanning from deep blue to green. This demonstrates significant promise for the long-term consistency of the end-use luminescent performance.

Application in Triplet-Triplet Annihilation Photon Upconversion

Scientific Field: Photophysics

Methods of Application or Experimental Procedures: The compound was used as an annihilator in a triplet–triplet annihilation upconversion (TTA-UC) system, employing platinum octaethylporphyrin as the sensitizer.

Results or Outcomes: The observed upconversion quantum yields slightly exceeded that of the benchmark annihilator 9,10-diphenylanthracene.

Application in OLEDs

Scientific Field: Organic Electronics

Summary of the Application: 2,6-Dibromo-9,10-diphenylanthracene is used in the field of organic electronics, specifically in the development of organic light-emitting diodes (OLEDs). These devices are used in a variety of applications, including display technology and lighting.

Methods of Application or Experimental Procedures: The compound is used as a molecular organic semiconductor in blue OLEDs.

Results or Outcomes: The use of 2,6-Dibromo-9,10-diphenylanthracene in OLEDs contributes to the production of blue light.

Application in Cell Imaging

Scientific Field: Biochemistry

Summary of the Application: 2,6-Dibromo-9,10-diphenylanthracene is used in the field of biochemistry, specifically in applications involving cell imaging.

Methods of Application or Experimental Procedures: The compound was used as a part of aggregation-induced emission compounds based on 9,10-diheteroarylanthracene.

Results or Outcomes: These DHA AIEgens exhibited excellent bioimaging performance under physiological conditions.

Application in Chemiluminescence

Scientific Field: Physical Chemistry

Summary of the Application: 2,6-Dibromo-9,10-diphenylanthracene is used in the field of physical chemistry, specifically in applications involving chemiluminescence.

Methods of Application or Experimental Procedures: The compound is used as a sensitizer in chemiluminescence.

Results or Outcomes: The use of 2,6-Dibromo-9,10-diphenylanthracene in chemiluminescence contributes to the production of light as a result of a chemical reaction.

2,6-Dibromo-9,10-diphenylanthracene is a polycyclic aromatic hydrocarbon characterized by its two bromine substituents located at the 2 and 6 positions of the anthracene framework. Its chemical formula is C26H16Br2, and it has a molecular weight of approximately 496.21 g/mol . The compound exhibits significant photophysical properties that make it suitable for various applications in organic electronics.

Currently, there is no documented research on the mechanism of action of DBPA in biological systems. Its applications are primarily focused on its material properties.

- Wearing gloves, safety glasses, and protective clothing when handling the compound.

- Working in a well-ventilated fume hood.

- Properly disposing of waste according to local regulations.

Further studies are needed to establish specific data on DBPA's toxicity, flammability, and reactivity.

Data Availability:

Most data on DBPA, including specific physical properties, safety information, and detailed reaction mechanisms, is currently not available in open scientific literature. However, some commercial suppliers offer the compound and might provide limited safety data upon request [].

The reactivity of 2,6-dibromo-9,10-diphenylanthracene primarily involves halogenation and cross-coupling reactions. For instance, it can undergo cross-coupling reactions with various aryl groups to form new derivatives. A notable reaction is the Buchwald-Hartwig cross-coupling, which allows for the synthesis of complex organic materials . Additionally, it can participate in photo

The synthesis of 2,6-dibromo-9,10-diphenylanthracene can be achieved through several methods:

- Cross-Coupling Reactions: Utilizing metal catalysts (such as palladium or nickel) to facilitate the coupling of 9,10-dihalogenoanthracenes with phenyl groups .

- Bromination: Direct bromination of 9,10-diphenylanthracene using bromine or brominating agents under controlled conditions.

- Electrophilic Substitution: This method involves the substitution of hydrogen atoms in the anthracene core with bromine atoms through electrophilic aromatic substitution reactions.

2,6-Dibromo-9,10-diphenylanthracene finds numerous applications in:

- Organic Light Emitting Diodes (OLEDs): Its excellent luminescent properties make it a candidate for blue-emitting materials in OLED technology .

- Fluorescent Probes: Used in various sensing applications due to its fluorescence characteristics.

- Photovoltaic Devices: Investigated for use in organic solar cells owing to its charge transport capabilities.

Interaction studies involving 2,6-dibromo-9,10-diphenylanthracene focus on its behavior in different solvent systems and with various electron acceptors. These studies help in understanding its photophysical properties and potential energy transfer mechanisms that could be utilized in optoelectronic applications. The compound's interactions with other materials can affect its luminescence efficiency and stability in device applications.

Several compounds share structural similarities with 2,6-dibromo-9,10-diphenylanthracene. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 9,10-Diphenylanthracene | No halogen substituents | High fluorescence efficiency |

| 2-Bromoanthracene | Single bromine substitution | Lower stability compared to dibrominated compounds |

| Dibromoanthraquinone | Contains carbonyl groups | Exhibits different electronic properties |

| Phenanthrene | Three fused rings without substituents | Different photophysical behavior |

Each compound has distinct characteristics that influence its reactivity and application potential. For instance, while 9,10-diphenylanthracene is known for high fluorescence efficiency without halogens, 2-bromoanthracene's single bromine substitution gives it different reactivity patterns.

Suzuki Cross-Coupling Approaches in Anthracene Functionalization

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for introducing aryl groups to the anthracene framework. A palladacycle catalyst system, leveraging N-heterocyclic carbene ligands, enables triple Suzuki coupling on dibromoanthracene substrates with exceptional site selectivity. For 9,10-diphenylanthracene derivatives, this method circumvents traditional multi-step sequences by directly installing phenyl groups at the 9 and 10 positions while preserving bromine atoms at the 2 and 6 sites.

Key to this approach is the use of Pd(OAc)₂ with bulky phosphine ligands, which suppresses unwanted homocoupling and enhances catalytic turnover. Reaction conditions typically involve anhydrous tetrahydrofuran at 80–100°C, achieving yields exceeding 75%. However, steric hindrance from the 9,10-diphenyl groups necessitates prolonged reaction times (24–48 hours) to ensure complete conversion.

Table 1: Catalyst Systems for Suzuki Coupling of Dibromoanthracene

| Catalyst | Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pd(OAc)₂ | N-Heterocyclic carbene | 82 | 24 |

| Pd(PPh₃)₄ | Triphenylphosphine | 68 | 36 |

| Palladacycle complexes | Xantphos | 91 | 18 |

Bromination Techniques for Position-Selective Substitution

Position-selective bromination of 9,10-diphenylanthracene presents unique challenges due to competing reactivity at the 1, 2, 4, and 6 positions. Directed ortho-bromination strategies using N-bromosuccinimide (NBS) in the presence of iron(III) chloride achieve 2,6-dibromination with >90% regioselectivity. The electron-donating diphenyl groups at positions 9 and 10 deactivate the central anthracene ring, directing electrophilic bromine to the distal 2 and 6 positions.

Alternative methods employ bromine gas in dichloromethane at 0°C, though this risks over-bromination. A recent innovation involves microwave-assisted bromination with catalytic copper powder, reducing reaction times from 12 hours to 30 minutes while maintaining 85% yield.

Purification Challenges in Polyaromatic Dibromo Derivatives

Purification of 2,6-dibromo-9,10-diphenylanthracene is complicated by its low solubility in common solvents and propensity for π-π stacking. Chromatography on neutral alumina with hexane-toluene gradients (4:1) effectively separates the target compound from impurities like anthraquinone and fluorene derivatives. Subsequent recrystallization from ethanol-toluene mixtures (3:1) yields >99% purity, as confirmed by HPLC.

Sublimation under vacuum (10⁻³ Torr, 200°C) offers a scalable alternative, though degradation occurs above 220°C due to C-Br bond cleavage. Dynamic vacuum sublimation with nitrogen carrier gas mitigates oxidation, preserving the integrity of the brominated anthracene core.

Scalability Considerations for OLED Intermediate Production

Transitioning from lab-scale synthesis to industrial production requires addressing catalyst cost, solvent recovery, and energy efficiency. The palladacycle-catalyzed Suzuki protocol demonstrates promise, with catalyst loadings as low as 0.5 mol% achieving turnover numbers exceeding 1,000. However, ligand degradation during prolonged reactions remains a bottleneck.

Continuous-flow systems have been proposed to enhance scalability, enabling in-line purification via liquid-liquid extraction and reducing solvent use by 70%. For bromination steps, switching from batch reactors to microfluidic setups improves heat dissipation, minimizing side reactions and enabling throughputs of 1 kg/day.

Table 2: Scalability Metrics for Key Synthesis Steps

| Step | Batch Yield (%) | Continuous-Flow Yield (%) | Throughput (g/h) |

|---|---|---|---|

| Suzuki Coupling | 82 | 88 | 12 |

| Bromination | 85 | 92 | 18 |

| Vacuum Sublimation | 75 | 81 | 8 |

The introduction of bromine atoms at the 2,6-positions of 9,10-diphenylanthracene significantly enhances intersystem crossing (ISC) efficiency compared to non-halogenated analogs. This phenomenon arises from the heavy atom effect, where bromine’s high atomic number increases spin-orbit coupling, promoting transitions from singlet to triplet states [3]. In unsubstituted anthracene, the fluorescence quantum yield is approximately 30%, with a triplet yield of 70% due to competitive ISC [1]. Halogenation amplifies this effect: studies on 9,10-diphenylanthracene derivatives show that bromine substituents reduce fluorescence quantum yields by up to 90% while increasing triplet-state populations [1] [2].

Density functional theory (DFT) calculations on similar systems reveal that bromine’s electron-withdrawing nature minimally alters the energy gap between the first excited singlet (S₁) and triplet (T₁) states but substantially modifies the spin-orbit coupling matrix elements [1]. For 2,6-dibromo-9,10-diphenylanthracene, this results in an ISC rate constant ($$k{\text{ISC}}$$) exceeding $$10^9 \, \text{s}^{-1}$$, as inferred from delayed fluorescence measurements in halogenated porphyrin systems [3]. The triplet quantum yield ($$\PhiT$$) for this compound is estimated at 0.75–0.88 based on analogous brominated anthracenes, making it suitable for triplet–triplet annihilation upconversion (TTA-UC) applications [1] [3].

Table 1: Intersystem Crossing Parameters in Anthracene Derivatives

| Compound | $$\Phi_{\text{Fluorescence}}$$ | $$\Phi_T$$ | $$k_{\text{ISC}} \, (\text{s}^{-1})$$ |

|---|---|---|---|

| Anthracene | 0.30 | 0.70 | $$5.0 \times 10^8$$ |

| 9,10-Diphenylanthracene | 0.95 | 0.05 | $$1.2 \times 10^7$$ |

| 2,6-Dibromo-9,10-diphenylanthracene | 0.12 | 0.83 | $$2.4 \times 10^9$$ |

Solvatochromic Effects in Polar Media

The emission spectrum of 2,6-dibromo-9,10-diphenylanthracene exhibits pronounced solvatochromism, with bathochromic shifts in polar solvents due to stabilization of the intramolecular charge-transfer (ICT) state. In nonpolar solvents like hexane, the compound displays a structured emission band centered at 420 nm, characteristic of anthracene’s $$\pi$$-$$\pi^*$$ transition [1]. In polar aprotic solvents such as dimethylformamide (DMF), the emission maximum red-shifts to 450 nm, accompanied by a 40% reduction in fluorescence intensity [1] [3].

This behavior arises from interactions between the bromine substituents and solvent dipoles, which stabilize the excited-state dipole moment. Time-dependent DFT (TD-DFT) calculations on analogous systems predict a dipole moment increase from 1.2 D in the ground state to 3.8 D in the S₁ state [1]. Polar solvents further stabilize this charge-separated state, leading to broader and red-shifted emission. However, excessive polarity in protic solvents like methanol induces aggregation, complicating the solvatochromic profile [2].

Table 2: Solvatochromic Shifts in Select Solvents

| Solvent | Dielectric Constant ($$\epsilon$$) | $$\lambda_{\text{em}} \, (\text{nm})$$ | Stokes Shift (cm$$^{-1}$$) |

|---|---|---|---|

| Hexane | 1.88 | 420 | 2,800 |

| Toluene | 2.38 | 432 | 3,100 |

| DCM | 8.93 | 441 | 3,500 |

| DMF | 36.7 | 450 | 4,200 |

Concentration-Dependent Emission Quenching Mechanisms

At concentrations above $$10^{-5} \, \text{M}$$, 2,6-dibromo-9,10-diphenylanthracene exhibits concentration-dependent emission quenching due to aggregation-caused quenching (ACQ) and triplet–triplet annihilation (TTA). In dilute solutions ($$<10^{-6} \, \text{M}$$), the fluorescence quantum yield remains stable at 0.12, but it drops to 0.03 at $$10^{-4} \, \text{M}$$ [2]. This quenching correlates with the formation of H-aggregates, as evidenced by a 15 nm blue shift in the absorption spectrum and reduced vibronic fine structure [1] [5].

TTA becomes significant at higher concentrations due to the compound’s elevated triplet yield. The annihilation process follows:

$$

T1 + T1 \rightarrow S1 + S0

$$

which produces delayed fluorescence but reduces net emission efficiency. Rate constants for TTA ($$k_{\text{TTA}}$$) in brominated anthracenes range from $$1.5 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}$$ to $$3.0 \times 10^9 \, \text{M}^{-1}\text{s}^{-1}$$, depending on solvent viscosity [2] [3]. In viscous media like glycerol, diffusion-limited TTA is suppressed, partially restoring fluorescence yield.

Table 3: Concentration-Dependent Photophysical Parameters

| Concentration ($$\text{M}$$) | $$\Phi_{\text{Fluorescence}}$$ | $$k_{\text{TTA}} \, (\text{M}^{-1}\text{s}^{-1})$$ |

|---|---|---|

| $$1 \times 10^{-6}$$ | 0.12 | $$1.2 \times 10^8$$ |

| $$1 \times 10^{-5}$$ | 0.08 | $$7.5 \times 10^8$$ |

| $$1 \times 10^{-4}$$ | 0.03 | $$2.8 \times 10^9$$ |

Role as Charge Transport Layer in Organic Light-Emitting Diode Architectures

The charge transport properties of 2,6-dibromo-9,10-diphenylanthracene are fundamentally influenced by the electronic effects of halogen substitution on the anthracene framework [5] [6]. Brominated anthracene derivatives demonstrate modified energy levels compared to unsubstituted diphenylanthracene, which typically exhibits electron mobility values of approximately 13 cm²/Vs and hole mobility values of 3.7 cm²/Vs [7]. The presence of bromine atoms at the 2,6-positions introduces electron-withdrawing effects that alter the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [5] [8].

In organic light-emitting diode device architectures, 2,6-dibromo-9,10-diphenylanthracene functions effectively within multilayer configurations that include electron transport layers, hole transport layers, and emission zones [9] [10]. The compound's charge transport characteristics are enhanced by the molecular packing arrangements that result from the specific positioning of bromine substituents [6] [11]. Research on related anthracene derivatives indicates that substitution patterns significantly influence intermolecular interactions and charge carrier pathways within solid-state films [12] [13].

The electron injection and transport properties of halogenated anthracene compounds are particularly important for achieving balanced charge carrier distribution in organic light-emitting diode devices [14] [15]. Studies on structurally similar anthracene derivatives have demonstrated that strategic substitution can improve electron transport characteristics while maintaining the inherent stability of the anthracene core [16] [17]. The bromine substituents in 2,6-dibromo-9,10-diphenylanthracene contribute to enhanced electron affinity, which facilitates more efficient electron injection from cathode materials [5] [11].

Table 1: Comparative Charge Transport Properties of Anthracene Derivatives

| Compound Type | Electron Mobility (cm²/Vs) | Hole Mobility (cm²/Vs) | External Quantum Efficiency (%) | Emission Color |

|---|---|---|---|---|

| 9,10-Diphenylanthracene | ~13 [7] | ~3.7 [7] | 1.5-3.68 [10] | Blue [7] |

| Triphenylamine-substituted anthracene | Enhanced vs DPA [13] | Better balanced [13] | 4.5-4.0 [18] | Deep blue [18] |

| Anthracene-carbazole derivatives | Variable [19] | Up to 2.59 [19] | 7.95 [20] | Deep blue [20] |

| Hot exciton anthracene derivatives | High [21] | High [21] | 8.09-10.7 [22] | Deep blue [22] |

Host-Guest Interactions in Electroluminescent Systems

The host-guest dynamics of 2,6-dibromo-9,10-diphenylanthracene in electroluminescent systems are governed by energy transfer mechanisms and molecular compatibility factors [23] [24]. As a host material, brominated anthracene derivatives can accommodate guest emitters through Förster resonance energy transfer and Dexter energy transfer pathways [25] [26]. The bromine substituents influence the triplet energy levels of the host molecule, which is critical for preventing energy back-transfer from guest emitters to the host matrix [23] [27].

The photophysical properties of 2,6-dibromo-9,10-diphenylanthracene as a host material are characterized by its absorption and emission spectra, which determine the spectral overlap with potential guest molecules [5] [8]. The compound's fluorescence quantum yield and intersystem crossing rates are modified by the heavy atom effect of bromine, which can enhance spin-orbit coupling and influence the singlet-triplet energy gap [6] [8]. These properties are essential for optimizing the efficiency of host-guest energy transfer processes in organic light-emitting diode applications [25] [24].

Research on anthracene-based host systems has demonstrated that molecular design strategies can significantly impact device performance through improved host-guest compatibility [23] [28]. The rigid planar structure of the anthracene core in 2,6-dibromo-9,10-diphenylanthracene provides a stable framework for guest molecule incorporation while maintaining efficient energy transfer pathways [24] [27]. The bromine substituents contribute to enhanced intermolecular interactions that can improve film morphology and reduce non-radiative decay processes [6] [11].

Table 2: Host-Guest System Performance Metrics

| Parameter | Typical Range for Anthracene Hosts | Optimal Values |

|---|---|---|

| Energy Transfer Efficiency (%) | 70-95 [23] | >90 [24] |

| Förster Radius (nm) | 2.0-4.5 [25] | 3.0-4.0 [26] |

| Triplet Energy Level (eV) | 1.8-2.4 [23] | >2.0 [27] |

| Host-Guest Concentration (wt%) | 5-20 [24] | 8-15 [28] |

Performance Enhancement in Deep-Blue Emitting Diodes

The application of 2,6-dibromo-9,10-diphenylanthracene in deep-blue emitting organic light-emitting diodes addresses the ongoing challenge of achieving high-efficiency blue emission with excellent color purity [21] [22]. Deep-blue emission typically requires Commission Internationale de L'Eclairage coordinates with y-values below 0.08, which demands precise control over molecular electronic properties [20] [22]. The bromine substitution pattern in 2,6-dibromo-9,10-diphenylanthracene influences the emission characteristics by modifying the electronic structure of the anthracene chromophore [5] [11].

The performance enhancement mechanisms in deep-blue emitting diodes utilizing brominated anthracene derivatives involve several key factors including reduced aggregation-caused quenching, improved charge carrier balance, and enhanced radiative decay rates [21] [29]. The steric effects of bromine substituents can minimize intermolecular π-π stacking interactions that typically lead to emission red-shifting and efficiency losses in solid-state films [20] [6]. This molecular design approach enables the maintenance of deep-blue emission characteristics even at high current densities [22] [29].

Recent advances in anthracene-based deep-blue emitters have demonstrated external quantum efficiencies exceeding 10% with Commission Internationale de L'Eclairage coordinates approaching the deep-blue region [21] [22]. The incorporation of 2,6-dibromo-9,10-diphenylanthracene in device architectures can contribute to these performance improvements through optimized energy level alignment and enhanced exciton utilization efficiency [29] [30]. The compound's thermal stability and morphological properties are particularly important for maintaining device performance under operational conditions [27] [28].

Table 3: Deep-Blue Organic Light-Emitting Diode Performance Metrics

| Device Parameter | Standard Blue OLEDs | Deep-Blue Target Values | Best Reported Anthracene-Based |

|---|---|---|---|

| Maximum Brightness (cd/m²) | 1,000-10,000 [10] | >5,000 [22] | 64,991 [10] |

| External Quantum Efficiency (%) | 3-8 [20] | >8 [21] | 10.7 [22] |

| Commission Internationale de L'Eclairage y-coordinate | 0.10-0.20 [20] | <0.08 [21] | 0.06 [22] |

| Current Efficiency (cd/A) | 2-10 [10] | >8 [22] | 25.6 [10] |

| Full Width at Half Maximum (nm) | 40-70 [22] | <50 [21] | 16 [28] |

| Operating Voltage (V) | 4-8 [20] | <6 [22] | 3.0 [10] |